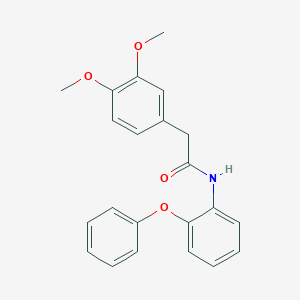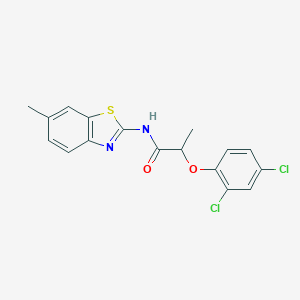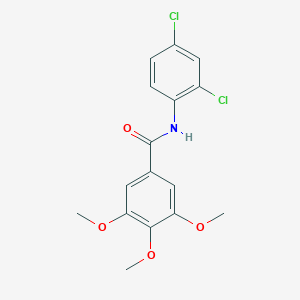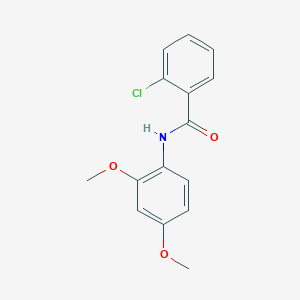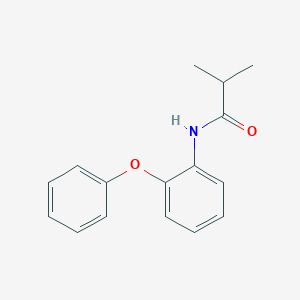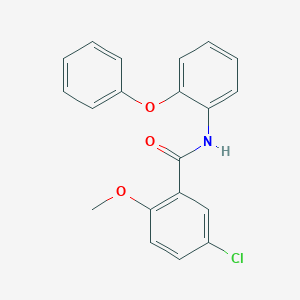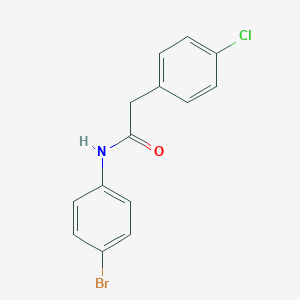
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, also known as BCPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular weight of 329.15 g/mol. BCPAA is a derivative of acetanilide and belongs to the class of amides. This compound has a wide range of applications in the field of medicine and biology due to its unique properties.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which play a key role in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of inflammation. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its wide range of applications. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is relatively easy to synthesize and can be obtained in large quantities.
One of the main limitations of using N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is not readily soluble in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide. One potential direction is the development of new derivatives of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide with improved therapeutic properties. Another potential direction is the study of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide and its potential long-term effects on human health.
合成方法
The synthesis of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is a multi-step process that involves several chemical reactions. The most common method for synthesizing N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is through the reaction of 4-bromobenzoyl chloride and 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride and glacial acetic acid to yield N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide.
科学研究应用
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has also been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H11BrClNO |
|---|---|
分子量 |
324.6 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11BrClNO/c15-11-3-7-13(8-4-11)17-14(18)9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H,17,18) |
InChI 键 |
HIKMEGALMGLENL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Cl |
规范 SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




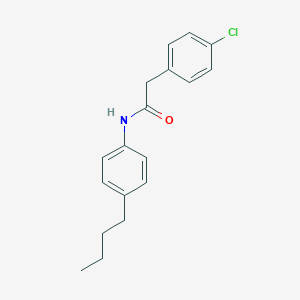
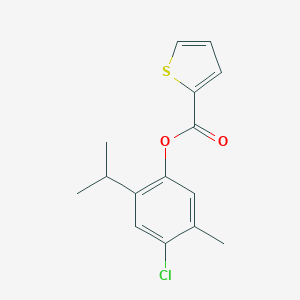
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
